Silane, (3,3-dimethyl-1-butynyl)trimethyl-

货号 B080965

CAS 编号:

14630-42-3

分子量: 154.32 g/mol

InChI 键: GKWFJPNWRGGCSB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

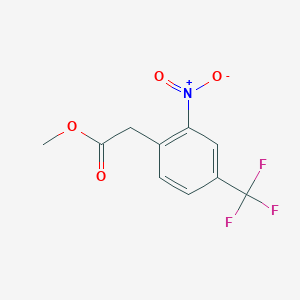

"Silane, (3,3-dimethyl-1-butynyl)trimethyl-" is a silicon-based compound that has garnered interest in the field of organometallic chemistry. Its unique structure and properties make it a subject of various chemical studies.

Synthesis Analysis

- Synthesis of silane derivatives often involves reactions with silylation agents and transition-metal catalysis. For instance, trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, a related compound, is synthesized from bromomethylalcohol through silylation and bromine group exchange with NaSPh (Wappelhorst, Wattenberg, & Strohmann, 2023).

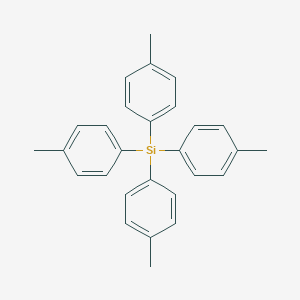

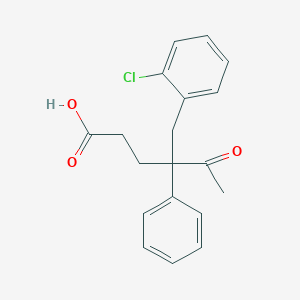

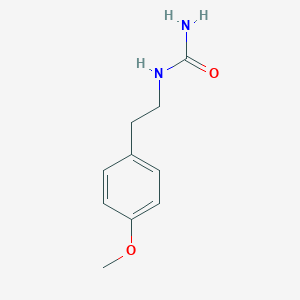

Molecular Structure Analysis

- The molecular structure of silane compounds can be complex, as seen in the crystal structure analysis of related silane derivatives. The Hirshfeld surface analysis reveals significant intermolecular interactions, crucial for understanding the compound's behavior (Wappelhorst, Wattenberg, & Strohmann, 2023).

Chemical Reactions and Properties

- Silane compounds exhibit diverse reactivity, such as thermolysis reactions with butadiynes to form silene derivatives, showcasing the compound's versatility in forming various chemical structures (Naka et al., 2004).

- Insertion reactions with CO2 and heteroallenes into the Si–N bond of methyl(N-morpholino)silanes are another aspect, indicating the compound's reactivity and potential for forming new derivatives (Herbig, Böhme, & Kroke, 2018).

Physical Properties Analysis

- The physical properties of silane compounds can be inferred from their molecular and crystal structures. The arrangement of molecules, bond angles, and distances are critical for understanding the compound's physical characteristics (Wappelhorst, Wattenberg, & Strohmann, 2023).

Chemical Properties Analysis

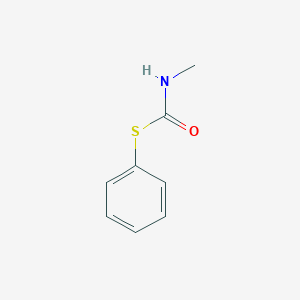

- The chemical properties of "Silane, (3,3-dimethyl-1-butynyl)trimethyl-" and related compounds can be complex, encompassing a range of reactivities, bond formations, and interactions with various chemical agents. Studies like those on the synthesis and reactivity of silanethiones provide insights into the chemical behavior of silicon-based compounds (Suzuki et al., 1998).

科学研究应用

Polymer Composites and Coatings

- Scientific Field : Polymer Science

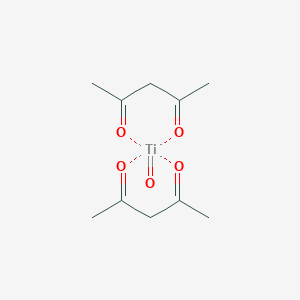

- Application Summary : Silane coupling agents are used in the development of polymer composites and coatings . They enhance interfacial adhesive strength, water treatment, and make the composites valuable for multi-materialization .

- Methods and Procedures : The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis . The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties .

- Results and Outcomes : The modification of aggregated surface along with asphalt binder excel their properties . Increasing coupling agents by a maximum of 2 wt% enhanced mechanical behavior (including flexural and tensile strengths), thermal stability and increased crystallinity of the composites .

Reduction of Plant Oils

- Scientific Field : Green Chemistry

- Application Summary : Silane compounds are used in the direct and chemoselective catalytic reduction of various plant oils to unsaturated fatty alcohols and glycerol .

- Methods and Procedures : The selective reduction process is achieved using 0.5 mol% of a rhodium complex and diphenylsilane at room temperature without using any solvent producing a mixture of unsaturated fatty alcohols in yields >90% .

- Results and Outcomes : The selectivity of the reduction process (C C vs. ester) depends on the nature of silane .

Synthesis of α-Siloxy-α-Alkoxycarbonyl Amides

- Scientific Field : Organic Chemistry

- Application Summary : Silane has been utilized in the synthesis of α-siloxy-α-alkoxycarbonyl amides by reacting carbamoylsilane with α-ketoesters.

- Methods and Procedures : The specific methods and procedures for this application are not provided in the source.

- Results and Outcomes : This process enhances yield and efficiency in synthesis processes.

Radical H-Donor

- Scientific Field : Organic Chemistry

- Application Summary : Silanes serve as a radical H-donor or as a hydride donor . They are often used as an alternative to toxic reducing agents .

- Methods and Procedures : The specific methods and procedures for this application are not provided in the source .

- Results and Outcomes : This process enhances yield and efficiency in synthesis processes .

Designing Structural Armor

- Scientific Field : Material Science

- Application Summary : Silanes emerge with numerous applications, one use case is designing structural armor .

- Methods and Procedures : The specific methods and procedures for this application are not provided in the source .

- Results and Outcomes : The exploration ventures into the intricate chemical space of silanes, where new structures are discovered and optimized over desirable properties for specific applications .

Hydrosilylation of Ketones

- Scientific Field : Organic Chemistry

- Application Summary : Silanes are often used as an alternative to toxic reducing agents . A chiral oxazaborolidinium ion (COBI) catalyst enables a highly enantioselective hydrosilylation of ketones for the synthesis of various chiral secondary alcohols in good yields and excellent enantioselectivities .

- Methods and Procedures : The specific methods and procedures for this application are not provided in the source .

- Results and Outcomes : This process enhances yield and efficiency in synthesis processes .

安全和危害

属性

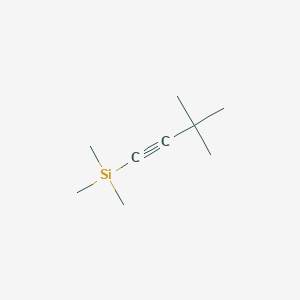

IUPAC Name |

3,3-dimethylbut-1-ynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Si/c1-9(2,3)7-8-10(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWFJPNWRGGCSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163352 | |

| Record name | Silane, (3,3-dimethyl-1-butynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, (3,3-dimethyl-1-butynyl)trimethyl- | |

CAS RN |

14630-42-3 | |

| Record name | (3,3-Dimethyl-1-butyn-1-yl)trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14630-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (3,3-dimethyl-1-butynyl)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014630423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (3,3-dimethyl-1-butynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Dimethyl-1-trimethylsilyl-1-butyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。